molecular formula C13H12N4O3 B3372465 2-(4-Methoxy-benzyl)-2,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione CAS No. 916065-14-0

2-(4-Methoxy-benzyl)-2,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B3372465
CAS No.: 916065-14-0
M. Wt: 272.26 g/mol
InChI Key: MQRXOWKQGZNTQV-UHFFFAOYSA-N
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Description

2-(4-Methoxy-benzyl)-2,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a pyrazolo[4,3-d]pyrimidine core with a methoxy-benzyl substituent, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-benzyl)-2,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzylamine with a suitable pyrazolopyrimidine precursor in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-benzyl)-2,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-benzyl)-2,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxy-benzyl)-2,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione stands out due to its unique structural features and the presence of the methoxy-benzyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-20-9-4-2-8(3-5-9)6-17-7-10-11(16-17)12(18)15-13(19)14-10/h2-5,7H,6H2,1H3,(H2,14,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRXOWKQGZNTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C3C(=N2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxy-benzyl)-2,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxy-benzyl)-2,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione
Reactant of Route 3
Reactant of Route 3
2-(4-Methoxy-benzyl)-2,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione
Reactant of Route 4
2-(4-Methoxy-benzyl)-2,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione
Reactant of Route 5
2-(4-Methoxy-benzyl)-2,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione
Reactant of Route 6
2-(4-Methoxy-benzyl)-2,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione

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